3'-Bromo-2'-chloro-6'-fluoroacetophenone
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Overview
Description
3’-Bromo-2’-chloro-6’-fluoroacetophenone is an organic compound with the molecular formula C8H5BrClFO It is a derivative of acetophenone, where the phenyl ring is substituted with bromine, chlorine, and fluorine atoms at the 3’, 2’, and 6’ positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-2’-chloro-6’-fluoroacetophenone typically involves the halogenation of acetophenone derivatives. One common method is the sequential halogenation of acetophenone using bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform and catalysts such as iron or aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 3’-Bromo-2’-chloro-6’-fluoroacetophenone may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified using techniques like recrystallization or chromatography to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-2’-chloro-6’-fluoroacetophenone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms on the phenyl ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group in the acetophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted acetophenone derivatives with various functional groups.
Reduction: 3’-Bromo-2’-chloro-6’-fluoro-1-phenylethanol.
Oxidation: 3’-Bromo-2’-chloro-6’-fluorobenzoic acid.
Scientific Research Applications
3’-Bromo-2’-chloro-6’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Bromo-2’-chloro-6’-fluoroacetophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of halogen atoms can enhance the compound’s ability to penetrate cell membranes and bind to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 3’-Bromo-2’-chloro-4’-fluoroacetophenone
- 3’-Bromo-2’-chloro-6’-methylacetophenone
- 3’-Bromo-4’-chloro-6’-fluoroacetophenone
Uniqueness
3’-Bromo-2’-chloro-6’-fluoroacetophenone is unique due to the specific arrangement of halogen atoms on the phenyl ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(3-bromo-2-chloro-6-fluorophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO/c1-4(12)7-6(11)3-2-5(9)8(7)10/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFAVNLVZGMNBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1Cl)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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